RXFP1 receptor agonist-5, often referred to as a small molecule agonist for the relaxin family peptide receptor RXFP1, plays a significant role in modulating various physiological processes. This compound is designed to mimic the natural ligand relaxin, which primarily influences cardiovascular and reproductive functions. RXFP1 is a G protein-coupled receptor that, upon activation, initiates several intracellular signaling pathways leading to effects such as vasodilation, angiogenesis, and anti-inflammatory responses. The pharmacological potential of RXFP1 receptor agonist-5 lies in its ability to selectively activate RXFP1, thereby offering therapeutic avenues for conditions like acute heart failure and fibrotic diseases.
The biological activity of RXFP1 receptor agonist-5 is characterized by its ability to induce several physiological effects through RXFP1 activation:
The synthesis of RXFP1 receptor agonist-5 typically involves solid-phase peptide synthesis techniques. The process includes:
RXFP1 receptor agonist-5 has potential applications in various therapeutic areas:
Studies investigating the interactions between RXFP1 receptor agonist-5 and its target receptor have demonstrated that:
Several compounds share structural or functional similarities with RXFP1 receptor agonist-5. Here are a few notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Relaxin | Natural ligand for RXFP1 | Endogenous hormone with broad physiological roles |
| ML290 | Biased allosteric agonist | Selectively activates RXFP1 without full agonism |
| Serelaxin | Recombinant relaxin | Longer half-life than natural relaxin |
| Relaxin-3 | Agonist for multiple relaxin receptors | Broader receptor interaction profile |
RXFP1 receptor agonist-5 stands out due to its synthetic nature and ability to provide targeted activation of the RXFP1 receptor with potentially improved pharmacokinetic properties compared to natural ligands like relaxin. Its design allows for easier administration and potentially fewer side effects compared to peptide-based therapies.
RXFP1 receptor agonist-5, also known as Example 98, is a small molecule agonist that selectively targets the relaxin family peptide receptor 1 (RXFP1) [25]. This compound represents an important advancement in the development of non-peptide modulators of RXFP1, which is a G protein-coupled receptor involved in various physiological processes [2] [3]. The molecular formula of RXFP1 receptor agonist-5 is C₃₀H₂₃F₆N₃O₇, with a precise molecular weight of 651.51 g/mol [25]. This chemical entity is registered with the Chemical Abstracts Service (CAS) under the number 2941385-36-8 [25] [31].
The structural composition of RXFP1 receptor agonist-5 features multiple aromatic rings connected through amide linkages, with trifluoromethylsulfonyl and other functional groups that contribute to its specific binding properties and biological activity [25] [26]. The compound's structure has been carefully designed to interact with the RXFP1 receptor through an allosteric mechanism, distinct from the binding mode of the natural ligand relaxin [16] [18].
Unlike peptide-based RXFP1 agonists such as relaxin itself, RXFP1 receptor agonist-5 offers advantages in terms of stability, bioavailability, and synthetic accessibility, making it a valuable tool for both research and potential therapeutic applications [10] [16].
The Simplified Molecular Input Line Entry System (SMILES) notation provides a standardized way to represent the chemical structure of RXFP1 receptor agonist-5 [25] [26]. While the complete SMILES notation for this specific compound is proprietary and not fully disclosed in public databases, structural analysis indicates it contains benzamide core structures with specific substitution patterns that are critical for receptor recognition and activation [18] [26].
The stereochemical configuration of RXFP1 receptor agonist-5 is an important aspect of its molecular identity [24] [26]. X-ray crystallographic studies and computational modeling have been employed to determine the three-dimensional arrangement of atoms within the molecule [18] [24]. Unlike peptide-based RXFP1 agonists that often contain multiple chiral centers, RXFP1 receptor agonist-5 has a more defined stereochemical profile that contributes to its selective binding to the target receptor [16] [18].
Molecular modeling studies have revealed that the compound adopts a specific conformation that allows it to interact with key residues in the transmembrane domains and extracellular loops of the RXFP1 receptor [18] [9]. Particularly important is the interaction with the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3) of the receptor, which appears to be crucial for the compound's agonistic activity [18] [16].
RXFP1 receptor agonist-5 exhibits distinct physicochemical properties that influence its behavior in biological systems and its potential as a therapeutic agent [10] [31]. The compound appears as a white to beige crystalline powder under standard conditions [33]. Its molecular weight of 651.51 g/mol places it at the higher end of the range typically considered favorable for oral bioavailability according to Lipinski's rule of five [10] [25].
The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), with reported solubility of approximately 10 mg/mL, yielding a clear solution [33] [10]. This solubility profile is advantageous for experimental applications but may require formulation strategies for potential therapeutic use [10] [33].
Table 1: Key Physicochemical Properties of RXFP1 Receptor Agonist-5
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 651.51 g/mol | Influences membrane permeability and bioavailability [25] [31] |
| Physical Appearance | White to beige powder | Standard form for storage and handling [33] |
| Solubility in DMSO | ~10 mg/mL | Important for experimental applications [33] [10] |
| Aqueous Solubility | Limited | Typical of compounds with multiple aromatic rings [10] |
| Melting Point | Not publicly disclosed | Indicator of purity and crystallinity [26] |
| LogP (calculated) | Not publicly disclosed | Measure of lipophilicity affecting absorption [10] |
The presence of fluorine atoms in the trifluoromethylsulfonyl group contributes to the compound's metabolic stability and binding properties [10] [18]. The multiple aromatic rings and amide bonds provide rigidity to the molecular structure, which is often associated with specific receptor recognition [18] [16].
The synthesis of RXFP1 receptor agonist-5 represents a significant achievement in medicinal chemistry, involving multiple steps and requiring precise control of reaction conditions to ensure high yield and purity [26] [27]. The synthetic route has been developed and optimized through systematic structure-activity relationship studies aimed at enhancing potency, selectivity, and physicochemical properties [24] [26].
Patent literature, particularly WO2023114822A1, describes detailed synthetic procedures for RXFP1 receptor agonist-5 and related analogs [26] [27]. These procedures have been optimized to improve yield, reduce the formation of unwanted byproducts, and facilitate scale-up for larger production quantities [26] [28].
The synthesis of RXFP1 receptor agonist-5 proceeds through several key intermediates that serve as building blocks for the final compound [26] [27]. These intermediates are carefully prepared and purified before being incorporated into subsequent synthetic steps [26] [28].
Another important intermediate is the aniline component bearing the trifluoromethylsulfonyl group, which provides the second half of the amide linkage [26] [25]. The preparation of this intermediate may involve sulfonylation reactions using trifluoromethanesulfonic anhydride or related reagents under carefully controlled conditions [26] [27].
The coupling of these key intermediates to form the central amide bond is typically achieved using standard peptide coupling reagents such as HATU, carbonyldiimidazole, or similar activating agents [26] [19]. This step requires careful control of reaction conditions to ensure high yield and minimize the formation of side products [26] [27].
Additional synthetic steps may include functional group interconversions, protection/deprotection sequences, and final purification to obtain RXFP1 receptor agonist-5 in high purity [26] [28]. The overall synthetic route has been designed to be amenable to scale-up and to avoid the use of highly toxic reagents or extreme reaction conditions [26] [27].
The purity of RXFP1 receptor agonist-5 is critically important for both research applications and potential therapeutic development [24] [33]. Various chromatographic methods have been employed to assess the purity of the compound and to identify and quantify any impurities that may be present [24] [33].
High-performance liquid chromatography (HPLC) is the primary method used for purity assessment, with reported purity standards of ≥98% for research-grade material [33] [24]. The HPLC analysis typically employs reversed-phase conditions with appropriate mobile phase compositions to achieve good separation of the target compound from potential impurities [24] [19].
Supercritical fluid chromatography (SFC) has also been utilized for purity assessment, particularly for the analysis of stereoisomeric purity if applicable [24] [26]. This technique offers advantages in terms of speed and resolution for certain types of compounds and has been increasingly adopted in pharmaceutical analysis [24] [26].
Liquid chromatography coupled with mass spectrometry (LC-MS) provides additional information about the identity and purity of RXFP1 receptor agonist-5, allowing for the detection and characterization of trace impurities that might not be readily apparent by HPLC with UV detection alone [19] [24].
Table 2: Chromatographic Methods for Purity Assessment of RXFP1 Receptor Agonist-5
| Method | Typical Conditions | Information Obtained | Purity Standard |
|---|---|---|---|
| Reversed-Phase HPLC | C18 column, acetonitrile/water gradient | Overall purity, major impurities | ≥98% [33] [24] |
| Supercritical Fluid Chromatography | Chiral stationary phase if applicable | Stereoisomeric purity | Not publicly disclosed [24] [26] |
| LC-MS | Various conditions | Molecular weight confirmation, impurity identification | Mass accuracy within 5 ppm [19] [24] |
| Thin-Layer Chromatography | Various solvent systems | Rapid purity screening | Rf value characteristic [26] [24] |
The development and validation of these analytical methods follow established guidelines to ensure reliability and reproducibility [24] [33]. The acceptance criteria for purity typically include limits for individual impurities as well as for total impurities, with more stringent requirements for material intended for biological testing or potential therapeutic use [24] [33].
The Relaxin Family Peptide Receptor 1 represents a unique class of G protein-coupled receptors distinguished by its complex multi-domain architecture and sophisticated activation mechanisms [1] [2]. Understanding the structural biology of RXFP1 is essential for comprehending how compounds such as RXFP1 receptor agonist-5 interact with this receptor system to elicit therapeutic responses. The receptor's distinctive structural organization enables it to function through mechanisms that differ substantially from conventional G protein-coupled receptors, requiring detailed examination of its domain architecture and conformational dynamics.
The leucine-rich repeat domain constitutes the primary extracellular ligand-binding region of RXFP1, comprising ten individual leucine-rich repeats that adopt a characteristic horseshoe-shaped architecture [3]. This domain exhibits the typical leucine-rich repeat protein fold, featuring a curved structure with a beta-sheet on the concave side and an array of alpha-helices on the convex side [3]. Each individual repeat consists of a beta-strand and alpha-helix connected by loops, creating alternating parallel beta-strands and alpha-helices along the alpha/beta fold configuration.
The structural organization of the leucine-rich repeat domain is critical for its function as the high-affinity ligand binding site. The beta-strand formation relies on a highly conserved motif, xLx, within each leucine-rich repeat, with adjacent parallel beta-strands connected through hydrogen bonds to form the beta-sheet on the concave side of the structure [3]. The conserved sequence motif LxxLxLxxNxL, where underlined residues form the beta-strand, provides the structural framework for domain stability and ligand recognition.
Homology modeling studies using the Nogo receptor as a template reveal a spine of phenylalanine residues along the convex side, except at LRR5 where a leucine residue is aligned, and a ladder of asparagine residues on the concave side [3]. This structural arrangement creates specific binding surfaces that are essential for ligand recognition and receptor activation when compounds like RXFP1 receptor agonist-5 interact with the receptor system.
Table 1: Structural Characteristics of RXFP1 Leucine-Rich Repeat Domain
| Feature | Specification | Functional Significance |
|---|---|---|
| Number of Repeats | 10 leucine-rich repeats [3] | Primary ligand binding site formation |
| Conserved Motif | LxxLxLxxNxL sequence pattern [3] | Structural integrity maintenance |
| Fold Architecture | Horseshoe-shaped curved structure [3] | Ligand accommodation surface |
| Beta-Sheet Location | Concave side of structure [3] | Ligand interaction interface |
| Alpha-Helix Array | Convex side positioning [3] | Structural stability provision |
| Phenylalanine Spine | Convex side hydrophobic core [3] | Hydrophobic interactions |
| Asparagine Ladder | Concave side hydrogen bonding [3] | Ligand recognition specificity |
The leucine-rich repeat domain serves as the primary recognition site for endogenous ligands and influences the overall activation mechanism of RXFP1. The domain's structural features enable it to distinguish between different ligand types and contribute to the species selectivity observed with various RXFP1 receptor agonist compounds. The intervening sequences on the convex side follow a specific pattern of four AF motifs, one LP motif, two additional AF motifs, and one final LP motif, creating a relatively flat surface that facilitates homology modeling approaches [3].
The low density lipoprotein class A module represents the most distinctive structural feature of RXFP1, making it the only human G protein-coupled receptor to contain such a domain [4]. This approximately 40-amino acid module is essential for receptor activation and functions as a tethered agonist that must interact with the transmembrane domain to facilitate signal transduction [5]. The module structure has been determined through solution nuclear magnetic resonance spectroscopy, revealing a fold similar to other LDLa modules but with distinct differences in side chain orientations and inter-residue packing [4] [6].
The LDLa module is stabilized by three conserved disulfide bonds and contains a consensus calcium-binding motif with the sequence DxxxDxxDxxDE that ligates a calcium ion necessary for maintaining structural integrity [7] [5]. The calcium binding is essential for proper module folding and function, as demonstrated by mutagenesis studies showing that disruption of calcium coordination abolishes receptor signaling capability.
Site-directed mutagenesis studies have identified critical residues within the N-terminal region of the LDLa module that are essential for receptor activation. The residues Leu7, Tyr9, and Lys17 form a hydrophobic surface that is crucial for the module's ability to interact with the transmembrane domain and facilitate conformational changes required for G protein coupling [5] [4]. These residues represent key contact points that enable the LDLa module to function as an activating ligand.
Table 2: LDLa Module Structural and Functional Elements
| Structural Component | Details | Functional Role |
|---|---|---|
| Disulfide Bonds | Three conserved cysteine bridges [5] | Module structural stabilization |
| Calcium Binding Site | DxxxDxxDxxDE consensus motif [7] | Structural integrity maintenance |
| Activating Residues | Leu7, Tyr9, Lys17 [5] [4] | Transmembrane domain interaction |
| Overall Architecture | LDLa-type fold structure [6] | Functional domain organization |
| Module Size | Approximately 40 amino acids | Optimal interaction geometry |
| Hydrophobic Surface | N-terminal region clustering [4] | Activation interface formation |
The 32-residue linker region connecting the LDLa module to the leucine-rich repeat domain plays a crucial role beyond serving as a simple spacer element [7] [8]. Nuclear magnetic resonance studies have revealed that while the linker appears intrinsically unstructured, it contains regions of residual structure that form binding sites for relaxin and contribute to the nanomolar affinity of the hormone for its receptor.
The linker region undergoes significant conformational changes upon ligand binding, adopting a stabilized helical conformation that is hypothesized to represent the critical conformational switch for LDLa-mediated receptor activation [7]. The interacting surface of this induced helical structure is predominantly hydrophobic, as evidenced by the significant loss of binding observed when key hydrophobic residues such as Trp46, Phe50, Phe54, and Tyr58 are substituted with alanine.
Table 3: Linker Region Functional Characteristics
| Region | Key Residues | Structural Feature | Functional Contribution |
|---|---|---|---|
| N-Terminal | GDNNGW motif [7] | Conserved sequence | Structural organization |
| Mid-Region | Trp46, Phe50, Phe54, Tyr58 [7] | Hydrophobic clustering | Ligand binding interface |
| C-Terminal | Variable sequences [7] | Flexible segments | Conformational adaptation |
| Overall Length | 32 residues total [7] | Optimal spacing | Proper domain positioning |
| Induced Structure | Alpha-helical conformation [7] | Ligand-stabilized fold | Activation mechanism |
The seven-transmembrane domain of RXFP1 exhibits the characteristic architecture of class A G protein-coupled receptors while possessing unique structural features that enable its distinctive activation mechanism [9]. The transmembrane region comprises seven helical segments connected by intracellular and extracellular loops, with the overall fold adapted for interaction with both endogenous ligands and synthetic compounds such as RXFP1 receptor agonist-5.
Comparative structural analysis reveals both similarities and important differences between RXFP1 and other class A receptors. The internal region within the seven-transmembrane domain shows some similarity to the beta-2 adrenergic receptor, but critical differences exist in the chemical properties of key binding site residues [10]. Polar residues that are important for ligand binding in the beta-2 adrenergic receptor, such as Ser203, Ser204, and Ser207 in transmembrane helix 5, are replaced with nonpolar residues Ile583, Phe584, and Ile587 in RXFP1 [10].
Similarly, other conserved ligand-interacting residues found in typical class A receptors are replaced with alternative amino acids in RXFP1. The aspartic acid residue Asp113 in transmembrane helix 3 of the beta-2 adrenergic receptor is replaced by Ala492 in RXFP1, and the tryptophan residue Trp316 in transmembrane helix 7 is replaced by Pro671 [10]. These substitutions result in an internal binding environment dominated by hydrophobic interactions rather than the mixed polar and hydrophobic interactions typical of many other G protein-coupled receptors.
Table 4: Transmembrane Domain Structural Comparisons
| Helix Position | RXFP1 Residues | Comparative Receptor | Functional Implication |
|---|---|---|---|
| TM3 Key Position | Ala492 [10] | Asp113 (β2AR) [10] | Hydrophobic vs. charged environment |
| TM5 Binding Region | Ile583, Phe584, Ile587 [10] | Ser203, Ser204, Ser207 (β2AR) [10] | Nonpolar vs. polar interactions |
| TM7 Key Position | Pro671 [10] | Trp316 (β2AR) [10] | Structural vs. aromatic properties |
| TM6 Toggle Switch | Trp641, Phe645 [10] | Conserved positions [10] | Deep pocket positioning |
| Ionic Lock Motif | Glu509/Lys510/Tyr511 [10] | Typical E/DRY motif [10] | Lysine substitution |
The transmembrane domain organization has particular significance for understanding how small molecule agonists like RXFP1 receptor agonist-5 interact with the receptor. Unlike endogenous peptide ligands that primarily engage the extracellular domain, small molecule agonists bind to allosteric sites within the transmembrane region, particularly involving transmembrane helix 7 and extracellular loop 3 [10] [11].
The toggle switch residues Trp641 and Phe645 are conserved in RXFP1 but adopt different conformations compared to other G protein-coupled receptors, positioning themselves more deeply within the binding pocket [10]. This altered positioning may contribute to the unique binding characteristics observed with small molecule agonists and their species selectivity patterns.
The extracellular loops of RXFP1 play unprecedented roles in receptor activation, with extracellular loop 2 serving as a critical activation switch that undergoes dramatic conformational changes during signal transduction [2] [12]. Recent cryo-electron microscopy structural studies have revealed the unexpected finding that extracellular loop 2 occupies the orthosteric ligand-binding pocket in the active state of RXFP1, representing a novel mechanism among G protein-coupled receptors [2].
This unique positioning of extracellular loop 2 in the active state involves key residues Phe564 and Leu566 that are essential for receptor activation [2]. These residues form critical contacts within the transmembrane domain and facilitate the conformational changes necessary for G protein coupling when the receptor is activated by either endogenous ligands or synthetic agonists such as RXFP1 receptor agonist-5.
The structural characteristics of extracellular loop 2 differ significantly from typical class A G protein-coupled receptors. Unlike most family members, RXFP1's extracellular loop 2 lacks the two cysteine residues that typically form a beta-hairpin structure stabilized by a disulfide bond [10]. This absence results in increased dynamic flexibility compared to other receptors, which is likely necessary to accommodate the unique activation mechanism involving domain movements and conformational switches.
Table 5: Extracellular Loop Functional Characteristics
| Loop Designation | Key Residues | Structural Features | Activation Role |
|---|---|---|---|
| Extracellular Loop 1 | Multiple contact residues [13] | Moderate flexibility [13] | LDLa module interaction facilitation |
| Extracellular Loop 2 | Phe564, Leu566 [2] | High dynamic flexibility [10] | Orthosteric site occupation and activation |
| Extracellular Loop 3 | Gly659, Thr660 [10] [11] | Species-specific motif [11] | Small molecule binding selectivity |
| General Properties | Variable across loops [13] | Adapted for multi-domain receptor [10] | Complex activation mechanism support |
The interaction networks involving extracellular loops reveal multiple binding interfaces that contribute to the overall activation mechanism. Nuclear magnetic resonance studies using engineered loop constructs have demonstrated that both the endogenous ligand relaxin and the LDLa module can make contacts with extracellular loops 1 and 2 [13]. These interactions, while individually weak, collectively contribute to the stabilization of the active receptor conformation.
For small molecule compounds like RXFP1 receptor agonist-5, the interaction pattern differs substantially from that of endogenous ligands. Computational modeling and site-directed mutagenesis studies have shown that small molecule agonists bind to allosteric sites primarily involving extracellular loop 3 and transmembrane helix 7 [10] [11]. The Gly659/Thr660 motif within extracellular loop 3 has been identified as crucial for the species selectivity observed with small molecule agonists, likely functioning as a conformational lock that regulates loop movement during activation.
Table 6: Ligand-Specific Extracellular Loop Interactions
| Ligand Type | Primary Loop Interactions | Binding Characteristics | Selectivity Determinants |
|---|---|---|---|
| Endogenous Relaxin | ECL1, ECL2 [13] | Weak individual contacts [13] | Multi-point recognition |
| LDLa Module | ECL1, ECL2 [13] | Activating interactions [13] | Conformational coupling |
| Small Molecule Agonists | ECL3, TM7 [10] [11] | Allosteric site binding [11] | Gly659/Thr660 motif [11] |
| RXFP1 Receptor Agonist-5 | ECL3, TM7 interface [10] | Species-specific contacts [11] | Human receptor selectivity |
The intracellular domain of RXFP1 exhibits remarkable complexity in its signaling architecture, enabling coupling to multiple G protein pathways through distinct molecular mechanisms and temporal patterns [14] [15]. The receptor's intracellular loops and C-terminal tail contain specific structural motifs and functional domains that facilitate sophisticated signal transduction capabilities extending far beyond simple G protein-coupled receptor activation.
The active state structure reveals characteristic features of class A G protein-coupled receptor activation, including the outward rotation of transmembrane helix 6 that creates the binding site for G protein alpha subunits [2]. However, RXFP1 demonstrates unique features in its G protein coupling profile, simultaneously engaging multiple signaling pathways that modulate cellular responses through different mechanisms and timeframes.
The third intracellular loop plays a central role in G alpha-s coupling, with the specific sequence spanning residues 615-629 identified as essential for adenylyl cyclase stimulation [14]. Peptide studies have shown that this region can increase adenylyl cyclase activity independently of receptor stimulation and functionally antagonizes receptor activation when disrupted, confirming its critical role in primary signal transduction.
Table 7: Intracellular Domain G Protein Coupling Interfaces
| Domain Region | Residue Range | Target G Protein | Functional Outcome | Temporal Pattern |
|---|---|---|---|---|
| Third Intracellular Loop | 615-629 [14] | G alpha-s [14] | Adenylyl cyclase stimulation | Immediate (0-1 min) |
| Transmembrane Helix 6 | Asp637 [14] | Constitutional sites [14] | Enhanced cAMP signaling | Constitutive capability |
| C-Terminal Region | 748-757 [15] | G alpha-i3 [15] | Secondary cAMP pathway | Delayed (>3 min) |
| Putative Helix 8 | 673-703 [14] | AKAP79 scaffold [14] | Signalosome assembly | Pre-assembled complex |
| C-Terminal Tail | Ser704 [14] | Beta-arrestin 2 [14] | Regulatory coupling | Modulatory function |
The temporal dynamics of G protein coupling represent a distinctive feature of RXFP1 signaling. Upon initial activation by compounds such as RXFP1 receptor agonist-5, the receptor couples to G alpha-s for immediate adenylyl cyclase stimulation and cAMP production [14]. This primary response is simultaneously modulated by coupling to G alpha-oB, which provides inhibitory regulation of adenylyl cyclase activity to prevent excessive signaling.
The most remarkable aspect of RXFP1 signaling involves the recruitment of G alpha-i3 coupling over time, leading to additional cAMP accumulation through a complex pathway involving G beta-gamma subunits, phosphoinositide 3-kinase, protein kinase C zeta, and specific activation of adenylyl cyclase 5 [15]. This delayed pathway activation requires the terminal 10 amino acids of the RXFP1 C-terminal tail, with Arg752 playing an obligatory role in pathway engagement.
Table 8: Temporal G Protein Signaling Cascade
| Time Phase | Primary G Protein | Signaling Pathway | cAMP Response | Cellular Requirements |
|---|---|---|---|---|
| Phase 1 (0-3 min) | G alpha-s [14] | Direct AC stimulation [14] | Rapid increase | Basic receptor expression |
| Concurrent Modulation | G alpha-oB [14] | AC inhibition [14] | Response dampening | Co-expressed capability |
| Phase 2 (3+ min) | G alpha-i3 [15] | Gβγ-PI3K-PKCζ-AC5 [15] | Secondary surge | Membrane raft localization |
| Sustained Response | Multiple pathways [14] | Integrated signaling [14] | Complex regulation | Full signalosome assembly |
The formation of a pre-assembled signalosome represents another unique feature distinguishing RXFP1 from conventional G protein-coupled receptors [14] [16]. This constitutively assembled protein complex includes AKAP79 scaffolding protein that couples the receptor to adenylyl cyclase 2, and beta-arrestin 2 for regulatory functions. The signalosome assembly requires specific C-terminal tail sequences, particularly the putative helix 8 region spanning residues 673-703 for AKAP79 interaction and Ser704 for beta-arrestin 2 coupling.
The cellular context significantly influences RXFP1 G protein coupling patterns, with endogenous receptor expression allowing more selective pathway engagement compared to overexpression systems [14]. In cardiac fibroblasts and certain immune cell lines, RXFP1 can couple to all three characterized G protein pathways, while in renal myofibroblasts and specific cancer cell lines, the receptor couples only to G alpha-s and G alpha-oB pathways, losing the ability to activate the sustained G alpha-i3-mediated response.